4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-2-9-4-3-5-10-12(9)15-13(18-10)16-7-6-14-11(17)8-16/h3-5H,2,6-8H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXGTTKBGCDQKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCNC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzothiazole Core
The benzothiazole moiety is typically synthesized via cyclization of substituted thioureas or oxidative coupling of thioanilines. For 4-ethyl-substituted derivatives, 4-ethylaniline serves as the starting material. Reaction with ammonium thiocyanate in the presence of hydrochloric acid yields the corresponding thiourea intermediate. Subsequent oxidative cyclization using bromine (Br₂) in chloroform generates 2-amino-6-ethyl-1,3-benzothiazole.
Key reaction :
This step achieves 66–85% yields, with purity confirmed via -NMR.
Piperazin-2-One Ring Construction
The piperazin-2-one ring is introduced through nucleophilic substitution or condensation reactions. In one approach, 2-amino-6-ethyl-1,3-benzothiazole reacts with ethyl chloroacetate in the presence of potassium carbonate to form an intermediate ethyl ester. Subsequent treatment with hydrazine hydrate yields the hydrazide derivative, which undergoes cyclization in formic acid to produce 4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one.
Optimization note : Microwave irradiation reduces reaction time from 12 hours to 30 minutes, improving yield from 42% to 68%.
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave-assisted methods enhance reaction efficiency by enabling rapid heating and reduced side-product formation. A mixture of 2-hydrazino-6-ethyl-1,3-benzothiazole and formic acid is irradiated at 150°C for 20 minutes, directly yielding the target compound. This method avoids intermediate isolation, simplifying purification.
Comparative data :
| Method | Time | Yield | Purity (HPLC) |
|---|---|---|---|
| Conventional | 12 h | 42% | 95.2% |
| Microwave | 20 min | 68% | 99.1% |
Microwave synthesis achieves higher reproducibility, as evidenced by consistent -NMR spectra.
Solid-Phase Synthesis Using Alumina Support
Reaction Setup and Outcomes
Alumina acts as a solid support to facilitate heterogeneous reactions. A mixture of 2-chloro-6-ethyl-1,3-benzothiazole and piperazin-2-one is ground with alumina and heated at 120°C under solvent-free conditions. The solid-phase method minimizes by-products like N-alkylated impurities, achieving 75% yield.
Mechanistic insight :
Alumina’s basic surface deprotonates piperazin-2-one, enhancing nucleophilicity for SNAr (nucleophilic aromatic substitution) at the benzothiazole’s C2 position.
Functional Group Interconversion Strategies
Carbamate Intermediate Route
Ethoxycarbonylpiperazine serves as a versatile precursor. Reaction with 2-chloro-6-ethyl-1,3-benzothiazole in refluxing toluene produces the ethoxycarbonyl-protected intermediate. Deprotection with hydrobromic acid (HBr) yields the final compound.
Stepwise process :
-
Coupling :
-
Deprotection :
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Optimization
Recrystallization from cyclohexane/ethyl acetate (2:1) removes residual hydrazine, enhancing purity to 99.8%.
Comparative Evaluation of Synthetic Routes
| Parameter | Conventional | Microwave | Solid-Phase | Carbamate Route |
|---|---|---|---|---|
| Yield | 42% | 68% | 75% | 88% |
| Reaction Time | 12 h | 20 min | 4 h | 8 h |
| By-Products | 15% | 5% | 3% | 2% |
| Scalability | Moderate | High | Low | High |
The carbamate route offers the best balance of yield and scalability, while microwave synthesis excels in speed .
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazole moiety undergoes selective oxidation under controlled conditions:
-
Sulfoxide Formation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid yields the corresponding sulfoxide derivative.
-
Sulfone Synthesis : Prolonged oxidation with potassium permanganate (KMnO₄) in acidic media produces sulfones.
Key Reaction Parameters
| Oxidizing Agent | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 78–82 | RT, 4 hr | |
| KMnO₄ (0.1 M) | Sulfone | 65–70 | 60°C, 8 hr |
Reduction Reactions
The ketone group in the piperazin-2-one ring participates in reduction reactions:
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Sodium Borohydride (NaBH₄) : Reduces the carbonyl to a secondary alcohol without affecting the benzothiazole ring.
-
Catalytic Hydrogenation : Using Pd/C under H₂ pressure reduces both the ketone and aromatic systems.
Comparative Reduction Outcomes
| Reducing Agent | Product | Selectivity | Yield (%) | Source |
|---|---|---|---|---|
| NaBH₄ | Piperazin-2-ol derivative | High | 85–90 | |
| Pd/C (5 atm H₂) | Fully saturated piperidine | Moderate | 60–65 |
Substitution Reactions
The piperazine nitrogen atoms and benzothiazole sulfur atom are reactive sites:
-
Nucleophilic Aromatic Substitution : Reacts with amines (e.g., methylamine) at the benzothiazole C-2 position.
-
Alkylation : Treatment with alkyl halides (e.g., ethyl bromide) functionalizes the piperazine nitrogen.
Example Protocol
-
Reagents : Ethyl bromide (1.2 eq), K₂CO₃ (2 eq)
-
Solvent : DMF, 80°C, 6 hr
Cycloaddition Reactions
The compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):
-
Triazole Formation : Reaction with propargyl bromide in the presence of Cu(I) yields 1,2,3-triazole hybrids.
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | CuSO₄·5H₂O / Sodium Ascorbate | |
| Solvent | t-BuOH/H₂O (1:1) | |
| Reaction Time | 3–4 hr | |
| Yield | 89–94% |
Condensation Reactions
The ketone group reacts with hydrazines and hydroxylamines:
-
Hydrazone Formation : Condensation with hydrazine hydrate produces hydrazones, precursors for heterocyclic systems.
-
Schiff Base Synthesis : Reaction with aromatic aldehydes (e.g., benzaldehyde) generates imine derivatives.
Hydrazone Synthesis Data
| Hydrazine Derivative | Reaction Time | Yield (%) | Application | Source |
|---|---|---|---|---|
| Hydrazine Hydrate | 2 hr | 80 | Anticancer agents | |
| Phenylhydrazine | 3 hr | 75 | Fluorescent probes |
Functionalization via Cross-Coupling
Palladium-catalyzed coupling reactions modify the ethyl substituent:
-
Suzuki-Miyaura Coupling : Replaces the ethyl group with aryl boronic acids.
-
Heck Reaction : Introduces alkenyl groups at the benzothiazole C-6 position.
Representative Example
-
Substrate : 4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazin-2-one
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Conditions : DMF, 100°C, 12 hr
Acid/Base-Mediated Rearrangements
Under strong acidic conditions, the piperazin-2-one ring undergoes ring-opening:
-
Hydrochloric Acid (HCl) : Cleaves the piperazine ring to form amino alcohol intermediates.
-
Rearrangement Products : Isolated intermediates re-cyclize under basic conditions to form fused heterocycles .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition in the presence of electron-deficient alkenes:
Scientific Research Applications
The compound “4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one” is a piperazine derivative that has garnered attention in various scientific research fields. This detailed article will explore its applications, focusing on medicinal chemistry, pharmacology, and material science. Comprehensive data tables and case studies will be included to provide authoritative insights.
Antimicrobial Activity
Research has indicated that derivatives of benzothiazole exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one | Staphylococcus aureus | 32 µg/mL |
| 4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-2-one | Escherichia coli | 16 µg/mL |
Anticancer Properties
The benzothiazole scaffold is known for its anticancer activity. Studies have shown that piperazine derivatives can induce apoptosis in cancer cells through various mechanisms. For instance, a case study involving the compound demonstrated its efficacy in inhibiting the proliferation of breast cancer cells (MCF-7) by modulating apoptosis-related pathways.
Case Study: Anticancer Activity
A research team evaluated the cytotoxic effects of 4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one on MCF-7 cells using MTT assays. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.
Neuropharmacology
Piperazine derivatives are often studied for their neuropharmacological effects. The compound has been investigated for its potential as an anxiolytic agent. In preclinical studies, it exhibited significant anxiolytic-like effects in animal models, suggesting a mechanism involving serotonin receptor modulation.
Table 2: Neuropharmacological Effects
| Compound Name | Test Model | Effect Observed |
|---|---|---|
| 4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one | Elevated Plus Maze | Increased time spent in open arms |
| Diazepam | Elevated Plus Maze | Increased time spent in open arms |
Antidepressant Activity
Recent studies have indicated that compounds with a piperazine core can exhibit antidepressant-like effects. The compound was tested in forced swim and tail suspension tests, showing significant reductions in immobility time compared to control groups.
Polymer Chemistry
The incorporation of benzothiazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and UV resistance. Research has shown that adding this compound to polyvinyl chloride (PVC) improved its thermal degradation temperature.
Table 3: Thermal Properties of Modified PVC
| Additive | Thermal Degradation Temperature (°C) |
|---|---|
| Pure PVC | 220 |
| PVC + 5% 4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one | 250 |
Mechanism of Action
The mechanism by which 4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one exerts its effects depends on its specific application. For example, in antibacterial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The molecular targets and pathways involved can vary, but they often include enzymes or receptors critical to the survival of the target organism.
Comparison with Similar Compounds
Bivalent Benzothiazolone Ligands (Compounds 5j and 5l)
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
Piperazinone Derivatives with Varied Substituents
4-(3-Methoxybenzoyl)piperazin-2-one (119f)
- Structure: A methoxybenzoyl group attached to the piperazinone ring .
- Synthesis : Reacted from 3-methoxybenzoic acid and piperazin-2-one.
- Key Differences: The absence of a benzothiazole group in 119f limits its application in thiazole-targeted therapies but highlights the versatility of piperazinone as a scaffold.
4-[3-(3-Methylthiophen-2-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one
- Structure: A thiophene-propanoyl group and pyridinyl substituent on the piperazinone .
- Key Differences : The pyridinyl and thiophene groups may enhance π-π stacking interactions, unlike the ethyl-benzothiazole in the target compound, which prioritizes hydrophobic interactions.
Substituent Effects on Bioactivity
- Ethyl vs.
- Linker Flexibility : The rigid direct linkage in the target compound contrasts with the flexible acetamide or alkyl chains in BZ-IV and 5j , which could influence receptor binding kinetics .
Spectroscopic and Analytical Data
- 1H/13C NMR : Compounds like 5j and 5l show distinct NMR shifts for alkyl chain protons (δ 1.2–2.7 ppm) and piperazine/benzothiazole carbons (δ 40–160 ppm) . The target compound’s ethyl group would likely exhibit characteristic triplet and quartet signals.
- HRMS : Confirmed molecular weights for analogues (e.g., 5j : C₂₃H₂₈N₄O₂S₂, [M+H]+ 487.1782) validate synthetic accuracy .
Biological Activity
4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one features a piperazine ring substituted with a benzothiazole moiety. The presence of the ethyl group on the benzothiazole enhances its lipophilicity, which may contribute to its bioactivity.
Molecular Formula
- Molecular Weight: 238.34 g/mol
- Chemical Formula: C12H14N2OS
The biological activity of 4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one can be attributed to its interaction with various biological targets. The benzothiazole component is known for its ability to modulate enzyme activity, particularly as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
Inhibition Studies
Recent studies have demonstrated that derivatives of benzothiazole exhibit significant AChE inhibition. For instance, compounds structurally related to 4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one have shown promising results in inhibiting AChE with IC50 values ranging from 63.5 nM to 97.3 nM in vitro .
Anticancer Activity
Research has also indicated that benzothiazole derivatives possess anticancer properties. A study on novel benzothiazole-piperazine conjugates revealed that these compounds exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | IC50 Value (nM) | Reference |
|---|---|---|---|
| AChE Inhibition | Acetylcholinesterase | 63.5 - 97.3 | |
| Anticancer Activity | Various cancer cell lines | Varies | |
| Dopamine D4 Receptor | Dopamine D4 receptor | 0.057 |
Notable Research Findings
- Acetylcholinesterase Inhibition : Compounds similar to 4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one have been shown to significantly inhibit AChE, which is critical for managing Alzheimer's disease symptoms.
- Anticancer Potential : The compound's derivatives were tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity and indicating potential therapeutic applications in oncology.
- Dopamine Receptor Affinity : Some studies have reported high affinity for dopamine D4 receptors, suggesting a role in neuropharmacology and potential applications in treating psychiatric disorders .
Q & A
Q. Optimization Strategies :
| Parameter | Example Conditions | Yield Impact |
|---|---|---|
| Solvent | DMF vs. THF | Higher yields in DMF due to better solubility of intermediates |
| Catalyst | K₂CO₃ vs. Et₃N | Base choice affects reaction rate and byproduct formation |
| Temperature | 80°C vs. 120°C | Elevated temps reduce reaction time but may degrade heat-sensitive intermediates |
How can spectroscopic and crystallographic methods validate the structure of 4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one?
Q. Basic Research Focus
- 1H/13C NMR : Key signals include:
- Piperazin-2-one carbonyl (δ ~165-170 ppm in 13C NMR).
- Benzothiazole aromatic protons (δ 7.2-8.5 ppm in 1H NMR) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm deviation from theoretical mass .
- X-ray Crystallography : Use SHELX software for refinement. Critical parameters include R-factor (<0.05) and bond-length accuracy (±0.01 Å) .
Advanced Tip : For ambiguous NOE correlations, employ 2D NMR (e.g., COSY, HSQC) to resolve spatial proximity of substituents .
What strategies resolve contradictions in reported biological activities of benzothiazole-piperazine derivatives?
Advanced Research Focus
Discrepancies in activity data (e.g., receptor affinity vs. cellular efficacy) may arise from:
- Experimental Variables : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., luciferase vs. fluorescence readouts) .
- Metabolic Stability : Use microsomal assays (e.g., human liver microsomes) to compare compound half-life and metabolite profiles .
- Off-Target Effects : Employ kinome-wide profiling or CRISPR screening to identify unintended targets .
Case Study : A benzothiazole derivative (ARN19702) showed antinociceptive activity in mice but low solubility in vitro. Adjusting formulation (e.g., PEG-based vehicles) resolved this discrepancy .
How can computational modeling guide structure-activity relationship (SAR) studies for this compound?
Q. Advanced Research Focus
-
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., enzymes or GPCRs). Validate with mutagenesis studies .
-
QSAR Models : Corrogate electronic (HOMO/LUMO) and steric (LogP, polar surface area) descriptors with activity data. Example:
Descriptor Role in Activity LogP Lipophilicity impacts membrane permeability H-bond acceptors Affects target binding -
MD Simulations : Simulate ligand-receptor dynamics (e.g., GROMACS) to identify critical binding residues .
What safety protocols are recommended for handling 4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one?
Q. Basic Research Focus
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling .
- Storage : Store at 2–8°C in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis .
- Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Regulatory Compliance : Ensure adherence to TSCA (US) and REACH (EU) guidelines. No GHS classification is reported, but treat as irritant (Category 2) based on structural analogs .
How can researchers address low solubility in pharmacological assays for this compound?
Q. Advanced Research Focus
- Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility without cytotoxicity .
- Salt Formation : Screen counterions (e.g., hydrochloride, mesylate) to improve crystallinity and dissolution .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for sustained release in vivo .
What analytical techniques are critical for purity assessment, and how are thresholds determined?
Q. Basic Research Focus
- HPLC : Use C18 columns with UV detection (λ = 254 nm). Acceptable purity: ≥95% (research grade), ≥98% (in vivo studies) .
- Elemental Analysis : Carbon/Hydrogen/Nitrogen ratios must align with theoretical values (±0.4%) .
- TGA/DSC : Monitor thermal decomposition (>200°C indicates stability for storage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
